4,5-Dimethyl-2-phenyl-6H-perimidin-6-one
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Overview
Description
4,5-Dimethyl-2-phenyl-6H-perimidin-6-one is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-dimethyl-2-aminobenzophenone with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-phenyl-6H-perimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
4,5-Dimethyl-2-phenyl-6H-perimidin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and have comparable chemical properties.
Pyrimido[5,4-d]pyrimidines: Another class of compounds with structural similarities to 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its methyl and phenyl groups contribute to its stability and versatility in various chemical reactions.
Properties
CAS No. |
61735-73-7 |
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Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenylperimidin-6-one |
InChI |
InChI=1S/C19H14N2O/c1-11-12(2)18(22)14-9-6-10-15-16(14)17(11)21-19(20-15)13-7-4-3-5-8-13/h3-10H,1-2H3 |
InChI Key |
PFEHEQUWXBMSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C3C1=NC(=NC3=CC=C2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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